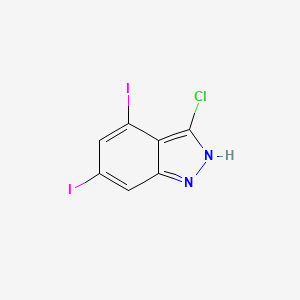

3-Chloro-4,6-diiodo (1H)indazole

Description

3-Chloro-4,6-diiodo (1H)indazole (CAS: 1082042-05-4) is a halogenated indazole derivative with the molecular formula C₇H₃ClI₂N₂ and a molecular weight of 404.37 g/mol . Key physicochemical properties include a high lipophilicity (XLogP3: 3.8), one hydrogen bond donor, and one hydrogen bond acceptor.

Properties

Molecular Formula |

C7H3ClI2N2 |

|---|---|

Molecular Weight |

404.37 g/mol |

IUPAC Name |

3-chloro-4,6-diiodo-2H-indazole |

InChI |

InChI=1S/C7H3ClI2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) |

InChI Key |

ORMKPHDGOVPLMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)I)I |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4,6-diiodo (1H)indazole is part of a broader class of indazole derivatives that have been synthesized for their potential therapeutic effects. Indazoles are known for their ability to modulate various biological pathways, making them valuable in drug development.

Anticancer Activity

Numerous studies have investigated the anticancer properties of indazole derivatives, including this compound. Research indicates that such compounds can inhibit specific kinases involved in cancer progression.

- Case Study : A study demonstrated that indazole derivatives could inhibit the WNT signaling pathway, which is often dysregulated in colorectal cancers. The compound showed an IC50 value of 23 nM against LS174T human colorectal carcinoma cells, indicating significant potency against this cancer type .

Anti-Angiogenesis Properties

Indazoles have been identified as potential anti-angiogenesis agents. They can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

- Research Findings : Compounds similar to this compound have been shown to modulate protein kinase activity, which plays a role in angiogenesis regulation . This suggests that the compound may serve as a lead structure for developing anti-cancer therapies targeting angiogenesis.

Biochemical Applications

This compound has also been explored for its biochemical applications, particularly in enzyme inhibition.

Protein Kinase Inhibition

The compound has shown promise as an inhibitor of various protein kinases, which are critical in many signaling pathways related to cell growth and differentiation.

- Example : Inhibitors derived from indazole structures have been reported to effectively inhibit CDK8 and CDK19 kinases with low nanomolar affinity, highlighting their potential in treating diseases associated with dysregulated kinase activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of halogen substituents at specific positions on the indazole ring.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Iodine + KOH | DMF at room temperature | 85% |

| 2 | Sodium t-butoxide + THF | Ice-salt bath | 75% |

| 3 | Ethyl acetate extraction | Neutralization with citric acid | Variable |

This table summarizes key synthetic steps involved in producing the compound, showcasing the yields obtained under various conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-4,6-dinitro (1H)indazole (CAS: 885519-51-7)

- Molecular Formula : C₇H₃ClN₄O₄

- Molecular Weight : 242.58 g/mol

- Substituents: Nitro (-NO₂) groups at positions 4 and 6; chlorine at position 3.

- Key Differences :

- The nitro groups are electron-withdrawing, enhancing reactivity in electrophilic substitution reactions compared to iodine’s bulkier, less polarizable nature.

- Lower molecular weight (242.58 vs. 404.37 g/mol) and higher topological polar surface area (120 Ų vs. 28.7 Ų) suggest reduced membrane permeability relative to the diiodo analog .

- Nitro derivatives are often precursors in explosive or high-energy materials, whereas iodo derivatives are utilized in cross-coupling reactions for drug discovery .

5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Molecular Formula : C₂₂H₁₅ClN₄OS

- Molecular Weight : 419.89 g/mol

- Substituents : Benzoxazole and triazole-thione moieties; chlorine at the phenyl ring.

- Key Differences: The triazole-thione group introduces sulfur-based hydrogen bonding (C=S), increasing hydrogen bond acceptor count (4 vs. 1 in the diiodo compound). Higher complexity (heterocyclic fusion) contrasts with the simpler halogenated indazole scaffold of 3-Chloro-4,6-diiodo (1H)indazole .

Comparative Data Table

Key Research Findings and Implications

- Reactivity : Iodo substituents in this compound facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing kinase inhibitors . In contrast, nitro groups in the dinitro analog may favor explosive or electrophilic pathways .

- Biological Activity : The triazole-thione derivative’s sulfur and nitrogen-rich structure enhances interactions with enzyme active sites, whereas the diiodo compound’s halogenation may improve metabolic stability in drug candidates .

- Regulatory Status: Unlike fluorinated indazole cannabinoids (regulated due to psychoactivity), this compound’s substitution pattern likely avoids controlled substance classification .

Preparation Methods

General Synthetic Strategy for Halogenated Indazoles

Indazoles, including 3-chloro-4,6-diiodo derivatives, are typically synthesized via multi-step processes involving:

- Formation of the indazole core through cyclization reactions.

- Selective halogenation at specific positions on the indazole ring.

- Functional group manipulations to introduce chlorine and iodine substituents at desired positions.

The key challenge lies in achieving regioselective halogenation at positions 3, 4, and 6 of the indazole ring.

Core Indazole Synthesis

Several synthetic routes to the indazole nucleus are documented:

From o-Toluidine : Diazotization of o-toluidine with sodium nitrite in acetic acid, followed by intramolecular cyclization involving the methyl group, yields 1H-indazole. This method is useful for preparing the unsubstituted indazole core which can be further functionalized.

From 2-Alkynylanilines : Diazotization-cyclization of o-alkynylanilines produces 3-substituted 1H-indazoles, allowing for substitution at position 3 early in the synthesis.

From Isatin : Ring opening of isatin to amino phenylglyoxylic acid followed by diazotization and reductive cyclization yields 1H-indazole-3-carboxylic acid, which can be further transformed.

These methods establish the indazole scaffold before halogenation.

Q & A

Q. What are the common synthetic routes for 3-Chloro-4,6-diiodo (1H)indazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of the indazole core. For diiodination, direct electrophilic substitution using iodine monochloride (ICl) or iodine with an oxidizing agent (e.g., HNO₃) is common. Regioselectivity at the 4- and 6-positions can be controlled by steric and electronic directing groups. For example, pre-functionalization with chloro groups (as in 3-chloroindazole) may influence iodine substitution patterns. Optimization includes:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., DMF or acetic acid) to stabilize intermediates.

- Monitoring via TLC or HPLC to track diiodination progress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments near halogen substituents. For example, deshielding effects from iodine atoms can shift aromatic proton signals downfield.

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~377.83 g/mol) and isotopic patterns from chlorine/iodine.

- X-ray Crystallography : Resolve crystal packing and halogen bonding interactions, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The 4- and 6-iodo groups participate in Ullmann or Suzuki-Miyaura couplings , but steric hindrance may reduce efficiency. Strategies include:

- Using bulky ligands (e.g., XPhos) to stabilize palladium catalysts.

- Microwave-assisted reactions to accelerate activation of C–I bonds.

- Computational modeling (DFT) to predict reactivity at specific positions. Challenges include competing dehalogenation; control experiments with mono-iodinated analogs are recommended .

Q. What strategies can resolve discrepancies in reported biological activities of halogenated indazoles?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing iodine with bromine) to isolate pharmacological contributions.

- Metabolic Stability Assays : Test hepatic microsomal stability to assess if iodine’s lipophilicity improves bioavailability versus chlorine.

- Crystallographic Analysis : Compare target binding modes (e.g., kinase inhibition) to identify halogen bonding’s role. Contradictions in literature may arise from assay conditions (e.g., pH variations affecting ionization; see for pH-dependent structural studies) .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict solubility and aggregation behavior in solvents.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for electrophilic attack.

- pKa Prediction Tools : Estimate ionization states (e.g., indazole N–H) under physiological conditions, critical for pharmacokinetic profiling .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer :

- Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at timed intervals.

- Use ¹H NMR to detect pH-dependent tautomerism (e.g., 1H vs. 2H-indazole forms).

- Note: Iodine’s polarizability may stabilize the molecule in acidic media, while alkaline conditions could promote dehalogenation .

Q. What analytical approaches validate the purity of this compound after synthesis?

- Methodological Answer :

- Elemental Analysis : Match calculated vs. observed C/H/N/Cl/I percentages.

- HPLC-PDA/MS : Detect trace impurities (e.g., mono-iodinated byproducts).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Data Contradiction & Troubleshooting

Q. How can conflicting results in halogenated indazole cytotoxicity assays be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.